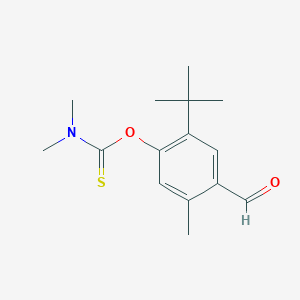

O-(2-Tert-butyl-4-formyl-5-methylphenyl) dimethylthiocarbamate

Cat. No. B8377740

M. Wt: 279.4 g/mol

InChI Key: FHAJBZHRPJSKBP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06380400B1

Procedure details

To a solution of 5-tert-butyl-4-hydroxy-2-methylbenzaldehyde (33.7 Kg, 162 mol correcting for a GC purity of 92.5%) in water (60 L) and THF (45 L) under a nitrogen atmosphere was added potassium hydroxide (5.0 Kg of a 45% aqueous solution) to adjust the pH of the solution to pH 12. The resulting solution was stirred at 10-19° C. while a solution of dimethylthiocarbamoyl chloride (28.7 Kg) in THF (36 L) was added over a 2.5 hour period with simultaneous addition of 45% KOH (22.2 Kg) in order to hold the pH of the reaction mixture between 11.8 and 12.1. The vessel containing the dimethylthiocarbamoyl-THF solution was rinsed with THF (5 L) and the rinse combined with the whole. Additional 45% KOH (3.8 Kg) was added to the mixture over a 2 hour period at 15-19° C. in order to maintain a basic pH in the range 11.7-11.8. Stirring at 18-19° C. was continued for another 70 minutes. Ethyl acetate (45 Kg) and heptane (34 Kg) were added to the reaction mixture. Phase separation was assisted by the addition of NaCl (22 Kg) in water (60 L). After separation the aqueous layer was extracted with a solution of ethyl acetate (23 Kg) and heptane (17 Kg). The combined organic layers were diluted with ethyl acetate (50 Kg) and extracted with 10% KOH (2×35 L) followed by 10% aqueous sodium chloride solution (2×33 Kg). The organic product solution was concentrated to a volume of approximately 45 L. This was treated with 45% KOH (50 gm) and diluted with methanol (40 L) and the resulting solution cooled to 43° C. Water (7 L) was added over 15 to 30 minutes while maintaining the temperature between 40 and 45° C. The solution was cooled slowly with addition of dimethylthiocarbamic acid O-(2-tert-butyl-4-formyl-5-methylphenyl) ester seed crystals. Crystallization began at 40° C. The mixture was stirred and cooled over several hours to 2° C. The mixture was filtered and the solid washed with a solution of methanol (25 L) and water (6 L) followed by water (20 L) and vacuum dried at 40-45° C. overnight until the water content was 0.03%. This gave dimethylthiocarbamic acid O-(2-tert-butyl-4-formyl-5-methylphenyl) ester (3a): 34.8 Kg (125 mol, 77%): mp: 79.5-81° C.; Assay (HPLC): 100.0 area %; ROI: 0.03%.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

dimethylthiocarbamoyl-THF

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:5]1[C:6]([OH:14])=[CH:7][C:8]([CH3:13])=[C:9]([CH:12]=1)[CH:10]=[O:11])([CH3:4])([CH3:3])[CH3:2].[OH-].[K+].[CH3:17][N:18]([CH3:22])[C:19](Cl)=[S:20]>O.C1COCC1>[C:1]([C:5]1[CH:12]=[C:9]([CH:10]=[O:11])[C:8]([CH3:13])=[CH:7][C:6]=1[O:14][C:19](=[S:20])[N:18]([CH3:22])[CH3:17])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C=1C(=CC(=C(C=O)C1)C)O

|

Step Two

|

Name

|

|

|

Quantity

|

28.7 kg

|

|

Type

|

reactant

|

|

Smiles

|

CN(C(=S)Cl)C

|

|

Name

|

|

|

Quantity

|

36 L

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

22.2 kg

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Four

[Compound]

|

Name

|

dimethylthiocarbamoyl-THF

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

60 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

45 L

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

18.5 (± 0.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stirring at 18-19° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WASH

|

Type

|

WASH

|

|

Details

|

was rinsed with THF (5 L)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Additional 45% KOH (3.8 Kg) was added to the mixture over a 2 hour period at 15-19° C. in order

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain a basic pH in the range 11.7-11.8

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Ethyl acetate (45 Kg) and heptane (34 Kg) were added to the reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Phase separation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was assisted by the addition of NaCl (22 Kg) in water (60 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After separation the aqueous layer

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was extracted with a solution of ethyl acetate (23 Kg) and heptane (17 Kg)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The combined organic layers were diluted with ethyl acetate (50 Kg)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with 10% KOH (2×35 L)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The organic product solution was concentrated to a volume of approximately 45 L

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

This was treated with 45% KOH (50 gm)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with methanol (40 L)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the resulting solution cooled to 43° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Water (7 L) was added over 15 to 30 minutes

|

|

Duration

|

22.5 (± 7.5) min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature between 40 and 45° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was cooled slowly with addition of dimethylthiocarbamic acid O-(2-tert-butyl-4-formyl-5-methylphenyl) ester seed crystals

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Crystallization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

began at 40° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled over several hours to 2° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the solid washed with a solution of methanol (25 L) and water (6 L)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried at 40-45° C. overnight until the water content

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

Details

Reaction Time |

70 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(C)(C)C1=C(C=C(C(=C1)C=O)C)OC(N(C)C)=S

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |